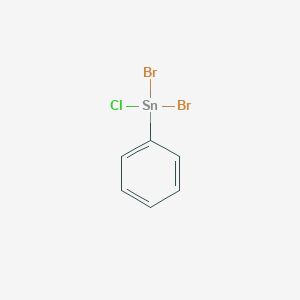![molecular formula C23H18N4O2 B14497850 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one CAS No. 63543-88-4](/img/structure/B14497850.png)
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxalin-2(1H)-one core substituted with a 2-(4-methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl group. The presence of both quinoxaline and azo functionalities in its structure makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalin-2(1H)-one Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Azo Group: The azo group can be introduced by diazotization of aniline derivatives followed by coupling with the quinoxalin-2(1H)-one core.
Addition of the 4-Methylphenyl Group: This step involves the Friedel-Crafts acylation of the azo-quinoxaline intermediate with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of catalysts like iron(III) chloride or aluminum chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, amines, and substituted quinoxalines.
科学的研究の応用
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects and as diagnostic agents in medical imaging.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors due to its chromophoric properties.
作用機序
The mechanism of action of 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The quinoxaline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis or cell death.
類似化合物との比較
Similar compounds to 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one include other quinoxaline derivatives and azo compounds. Some examples are:
2-Phenylquinoxaline: Lacks the azo group but shares the quinoxaline core.
4-Methylphenylazo-2-naphthol: Contains the azo group but has a different core structure.
Quinoxaline-2,3-dione: Similar core structure but lacks the azo and 4-methylphenyl groups.
The uniqueness of this compound lies in its combined quinoxaline and azo functionalities, which contribute to its diverse chemical reactivity and biological activities.
特性
CAS番号 |
63543-88-4 |
|---|---|
分子式 |
C23H18N4O2 |
分子量 |
382.4 g/mol |
IUPAC名 |
3-[2-(4-methylphenyl)-2-oxo-1-phenyldiazenylethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C23H18N4O2/c1-15-11-13-16(14-12-15)22(28)20(27-26-17-7-3-2-4-8-17)21-23(29)25-19-10-6-5-9-18(19)24-21/h2-14,20H,1H3,(H,25,29) |
InChIキー |
XEJJCUUGDQAYHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



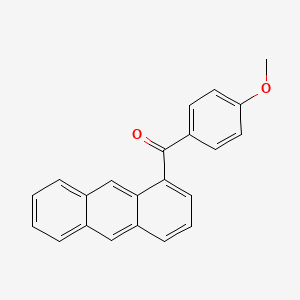
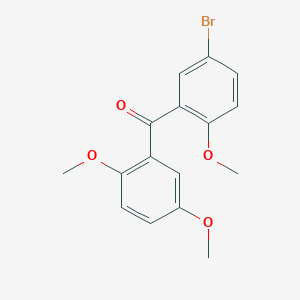
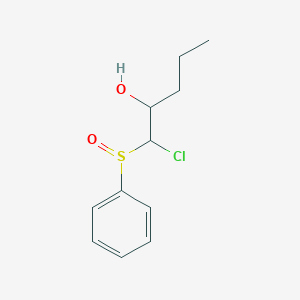
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)

![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
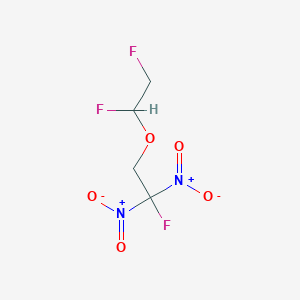
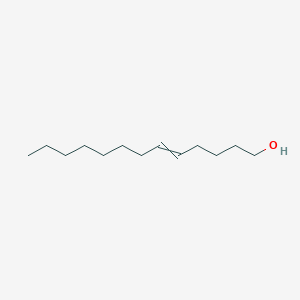
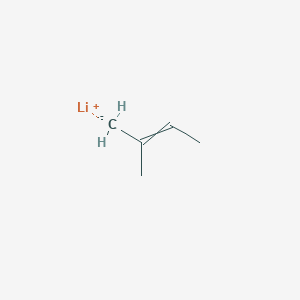
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
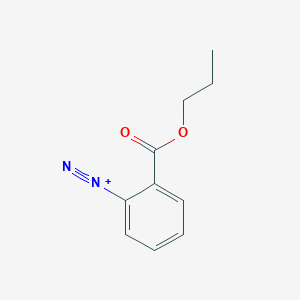
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
